molecular formula C21H16ClN3O3S B2601103 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxyphenyl)acetamide CAS No. 1105223-16-2

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxyphenyl)acetamide

Cat. No. B2601103
CAS RN: 1105223-16-2
M. Wt: 425.89
InChI Key: QWOOVUMXFANJIE-UHFFFAOYSA-N
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Description

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H16ClN3O3S and its molecular weight is 425.89. The purity is usually 95%.
BenchChem offers high-quality 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

The compound 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxyphenyl)acetamide, due to its thienopyrimidine core, has been explored for its antimicrobial potential. Research indicates that derivatives of thienopyrimidine exhibit significant antibacterial and antifungal activities. For instance, studies have synthesized novel thienopyrimidine derivatives linked with rhodanine groups, showing potent antimicrobial properties against strains such as E. coli, B. subtilis, and C. albicans, highlighting the compound's potential in developing new antimicrobial agents (Kerru et al., 2019). Similarly, other thienopyrimidine derivatives have been investigated for their antimicrobial efficacy, demonstrating significant activity against various pathogenic microorganisms, further underscoring the compound's relevance in antimicrobial research (Debnath & Ganguly, 2015).

Anticancer Applications

The thienopyrimidine scaffold is also being studied for its potential anticancer properties. Novel compounds incorporating the thienopyrimidine motif have shown promising antiproliferative activity against various cancer cell lines, including human colon cancer, lung adenocarcinoma, and gastric cancer cells. This is exemplified by the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, which demonstrated marked inhibition against these cell lines, indicating the compound's utility in cancer research and potential therapeutic applications (Huang et al., 2020).

Synthesis and Chemical Reactivity

The chemical reactivity and synthesis pathways involving thienopyrimidine derivatives, including 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxyphenyl)acetamide, are critical for expanding their applications in medicinal chemistry. Research into the synthesis, chemical behavior, and potential biological activities of such compounds is ongoing. For instance, the synthesis of novel thienopyrimidine derivatives through specific chemical reactions has been explored, contributing to the development of new methodologies in organic synthesis and the discovery of compounds with potential biological activities (Farouk, Ibrahim, & El-Gohary, 2021).

Mechanism of Action

properties

IUPAC Name

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S/c1-28-16-8-6-15(7-9-16)24-18(26)10-25-12-23-19-17(11-29-20(19)21(25)27)13-2-4-14(22)5-3-13/h2-9,11-12H,10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOOVUMXFANJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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